Mesalazine-13C6 Hydrochloride

描述

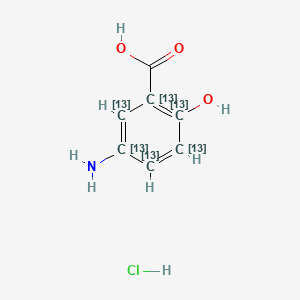

Mesalazine-13C6 Hydrochloride, also known as 5-Aminosalicylic acid-13C6 hydrochloride, is a carbon-13 labeled derivative of mesalazine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of mesalazine. Mesalazine itself is an anti-inflammatory drug used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Mesalazine-13C6 Hydrochloride involves the incorporation of carbon-13 isotopes into the mesalazine molecule. This is typically achieved through a series of chemical reactions starting from carbon-13 labeled precursors. The process involves:

Nitration: The nitration of carbon-13 labeled benzene to produce nitrobenzene-13C6.

Reduction: The reduction of nitrobenzene-13C6 to aniline-13C6.

Diazotization: The diazotization of aniline-13C6 followed by a Sandmeyer reaction to introduce the carboxyl group, forming 5-aminosalicylic acid-13C6.

Hydrochloride Formation: The final step involves the conversion of 5-aminosalicylic acid-13C6 to its hydrochloride salt by reacting with hydrochloric acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反应分析

Types of Reactions: Mesalazine-13C6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions

Major Products:

Oxidation: Produces quinones and other oxidized derivatives.

Reduction: Yields the amine form of the compound.

Substitution: Results in halogenated derivatives

科学研究应用

Pharmacokinetics and Metabolism Studies

Mesalazine-13C6 Hydrochloride is utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) in the human body. The incorporation of the stable isotope allows researchers to trace the compound's metabolic pathways and quantify its concentration in biological samples.

- Key Findings : Studies indicate that mesalazine is primarily absorbed in the small intestine and exerts its effects locally within the colon. The isotopic labeling facilitates precise measurement of drug levels in various tissues over time.

Clinical Case Studies

Several clinical case studies have documented the efficacy and safety of mesalazine in treating ulcerative colitis:

- Case Study Example : A 57-year-old woman developed pancytopenia after treatment with mesalazine. This case highlighted the importance of monitoring blood counts during mesalazine therapy due to potential hematological side effects, which are rare but significant .

- Longitudinal Observations : In a cohort study involving patients with ulcerative colitis treated with mesalazine, adverse events were analyzed using data from the FDA Adverse Event Reporting System. The study identified various adverse effects, including gastrointestinal symptoms and hypersensitivity reactions, emphasizing the need for ongoing safety evaluations .

Metabolic Tracing Applications

The use of this compound in metabolic studies enables researchers to assess how mesalazine interacts with gut microbiota and influences metabolic pathways associated with IBD.

- Research Insights : Preliminary findings suggest that mesalazine may alter microbial composition in the gut, which could contribute to its therapeutic effects. Isotopic labeling provides insights into how these interactions occur at a molecular level.

Data Tables

作用机制

The exact mechanism of action of Mesalazine-13C6 Hydrochloride is not fully understood, but it is believed to exert its effects through:

Inhibition of Prostaglandin Synthesis: Reducing inflammation by inhibiting the cyclooxygenase pathway.

Interference with Leukotriene Synthesis: Preventing leukocyte migration and reducing inflammation.

Scavenging Free Radicals: Acting as a potent scavenger of free radicals, thereby reducing oxidative stress

相似化合物的比较

Mesalazine: The non-labeled form of the compound.

Sulfasalazine: A prodrug that is metabolized to mesalazine in the body.

Olsalazine: Another prodrug that releases mesalazine upon metabolism .

Uniqueness: Mesalazine-13C6 Hydrochloride is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in research settings where understanding the detailed behavior of mesalazine is crucial .

生物活性

Mesalazine-13C6 Hydrochloride is a stable isotopologue of mesalazine (5-aminosalicylic acid), primarily utilized in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. The incorporation of carbon-13 isotopes enhances its utility in pharmacokinetic studies, allowing researchers to track its metabolic pathways and interactions within biological systems.

- Chemical Formula : C7H8ClNO3

- Molecular Weight : 195.55 g/mol

- CAS Number : 1261398-47-3

This compound exhibits several biological activities, primarily through its anti-inflammatory properties. Its mechanisms include:

- Inhibition of Leukotriene Synthesis : This action reduces inflammation in the gastrointestinal tract, which is crucial for managing IBD symptoms.

- Scavenging Free Radicals : The compound helps mitigate oxidative stress by scavenging free radicals, thus protecting cellular integrity.

- Topical Anti-inflammatory Effects : Mesalazine acts directly on the colonic mucosa, inhibiting the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Pharmacokinetics

The stable isotope labeling in Mesalazine-13C6 allows for enhanced tracking in pharmacokinetic studies, providing insights into:

- Absorption and Distribution : Studies indicate that mesalazine is absorbed variably, with about 21% to 22% of the drug absorbed after oral administration, and less than 8% excreted unchanged in urine .

- Metabolism : Mesalazine undergoes extensive metabolism in the liver and intestinal mucosa to form N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), which is also biologically active .

- Elimination : The primary route of elimination is renal, with significant excretion as N-acetyl metabolites .

In Vitro Studies

Recent studies have evaluated the safety and efficacy of mesalazine on human cells:

Study Findings

- Cell Viability : Mesalazine did not exhibit cytotoxic effects on human nasal epithelial cells at concentrations below 50 mM, indicating a favorable safety profile for potential nasal applications .

- Anti-inflammatory Effects : In THP-1 cells (a model for human macrophages), mesalazine significantly reduced TNF-α release, demonstrating its anti-inflammatory potential .

Case Studies

A notable case study highlighted interstitial nephritis induced by mesalazine in an 18-year-old male with ulcerative colitis. This case emphasizes the importance of monitoring renal function in patients receiving mesalazine therapy, despite its efficacy in managing IBD symptoms .

Comparative Analysis with Related Compounds

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Mesalamine | Identical core | First-line treatment for ulcerative colitis |

| Olsalazine | Similar backbone | Prodrug form that releases Mesalamine |

| Sulfasalazine | Contains sulfonamide | Combination drug for rheumatoid arthritis |

| Balsalazide | Similar core | Prodrug that converts to Mesalamine |

This compound's stable isotope labeling provides unique advantages for research applications, particularly in metabolic tracking and pharmacokinetic studies compared to its counterparts.

属性

IUPAC Name |

5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H/i1+1,2+1,3+1,4+1,5+1,6+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRSNTURHSOKTM-BVNCJLROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678680 | |

| Record name | 5-Amino-2-hydroxy(~13~C_6_)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261398-47-3 | |

| Record name | 5-Amino-2-hydroxy(~13~C_6_)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。